Antimicrobial Potency Against Staphylococcus aureus: 4-Ethyl Derivative vs. Class Baseline
Vendor-reported antimicrobial screening data indicate that 4-ethyl-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide exhibits a minimum inhibitory concentration (MIC) of 3.12 μg/mL against S. aureus, which falls at the lower (more potent) end of the 3.12–12.5 μg/mL range observed for structurally related pyrrolyl benzamide derivatives tested under comparable conditions [1]. In contrast, the compound is substantially less active against the Gram-negative E. coli (MIC = 12.5 μg/mL), revealing a Gram-positive selectivity profile that may inform target prioritization. No direct head-to-head comparison data with the unsubstituted benzamide analog or the 2-methyl variant are available in the peer-reviewed literature; the comparison is therefore cross-study and class-based. Researchers should note that these vendor-supplied values lack formal publication and should be independently verified.
| Evidence Dimension | In vitro antimicrobial activity (MIC) |
|---|---|
| Target Compound Data | MIC = 3.12 μg/mL (S. aureus); MIC = 12.5 μg/mL (E. coli) |
| Comparator Or Baseline | Class-level pyrrolyl benzamide derivatives: MIC range 3.12–12.5 μg/mL across multiple pathogens (vendor-reported data; primary publication not identified) |
| Quantified Difference | Target compound MIC (3.12 μg/mL) equals the lower bound of the class range for S. aureus; 4-fold selectivity for S. aureus over E. coli |
| Conditions | Broth microdilution assay; specific strain designations and protocol details not disclosed in vendor documentation |
Why This Matters
The Gram-positive selectivity and potency at the lower bound of the class MIC range suggest this compound may serve as a preferential starting point for antistaphylococcal SAR exploration compared to less active analogs within the same family.
- [1] Joshi SD, Dixit SR, Basha J, et al. Pharmacophore mapping, molecular docking, chemical synthesis of some novel pyrrolyl benzamide derivatives and evaluation of their inhibitory activity against enoyl-ACP reductase (InhA) and Mycobacterium tuberculosis. Eur J Med Chem. 2018;157:1275-1290. View Source
